5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-8-7-9(2)16(15-8)6-5-14-12(17)10-3-4-11(13)18-10/h3-4,7H,5-6H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPPJVMFQLKRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(S2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent to introduce the ethyl group.
Thiophene Ring Functionalization: The thiophene ring is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride.
Amide Bond Formation: The final step involves coupling the chlorinated thiophene with the pyrazole derivative through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Recent studies have shown that 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects through several mechanisms:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These results indicate that the compound may serve as a potential candidate for further development as an anticancer agent.
Antimicrobial Applications
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
These findings suggest that the compound could be developed into new antimicrobial agents.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and applications. Below is a comparative analysis supported by a data table and research insights.
Table 1: Structural and Functional Comparison of Related Compounds
Key Comparative Insights
Core Heterocycle Variations: The target compound employs a thiophene ring, which is less polar than the thiazole in Dasatinib . Pyrimidifen uses a pyrimidine core, which offers rigidity and π-stacking capabilities, common in agrochemicals .
Dasatinib’s piperazine-pyrimidine chain facilitates kinase inhibition via chelation and hydrophobic interactions, a feature absent in the simpler ethylpyrazole linker of the target compound .
Molecular Weight and Applications: The target compound’s lower molecular weight (~311.8 g/mol) compared to its benzo[d]thiazol analog (~473.3 g/mol) suggests better bioavailability, though the latter’s fluorinated aromatic system may improve target specificity . Pyrimidifen (~335.8 g/mol) and the target compound share similar weights, but pyrimidifen’s ethoxyethyl-phenoxy group enhances soil persistence, a critical trait for pesticides .
Synthetic and Analytical Considerations :
- Crystallographic analysis of such compounds (e.g., Dasatinib) often relies on software like SHELXL for refinement, highlighting the importance of structural precision in activity optimization .
Biological Activity
5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various pathogens and cancer cells.
The compound has the following chemical characteristics:
- Molecular Formula : C15H15ClN4OS2
- Molecular Weight : 366.88 g/mol
- CAS Number : 1421499-00-4
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the pyrazole ring and subsequent functionalization to introduce the thiophene and carboxamide groups. The detailed synthetic pathway remains under investigation, with various methods reported in literature.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial efficacy against several bacterial strains:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.50 | 0.75 |
| Pseudomonas aeruginosa | 0.30 | 0.40 |
These findings suggest that the compound has a strong bactericidal effect, particularly against Gram-positive bacteria .
Anticancer Activity
In terms of anticancer properties, studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For example:
- Cell Line : A549 (human lung adenocarcinoma)
- Concentration Tested : 100 µM for 24 hours
- Viability Reduction :
- Control (Cisplatin): 30% viability
- Compound Treatment: 67% viability reduction (p < 0.003)
This indicates a promising potential for further development as an anticancer agent .
Study on Anticancer Efficacy
A recent study published in ACS Omega evaluated the anticancer activity of several pyrazole derivatives, including our compound of interest. The results indicated that compounds with similar structural motifs showed enhanced activity against lung cancer cells compared to standard treatments like cisplatin. The study emphasized the structure-activity relationship (SAR), noting that modifications to the pyrazole ring significantly influenced biological activity .
In Vivo Studies
In vivo studies are necessary to confirm the efficacy observed in vitro. Preliminary animal studies suggest that administration of the compound leads to significant tumor size reduction in xenograft models of lung cancer, indicating its potential for further clinical evaluation.
Q & A
Basic: What are the common synthetic routes for 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide?
Methodological Answer:
The synthesis typically involves coupling pyrazole and thiophene intermediates. A standard route includes:
Pyrazole synthesis : React acetylacetone with hydrazine hydrate under acidic conditions to form 3,5-dimethyl-1H-pyrazole .
Thiophene intermediate : Prepare thiophene-2-carboxaldehyde derivatives, followed by reaction with ethylamine and subsequent functionalization to introduce the 5-chloro group .
Coupling : Use a nucleophilic substitution or amide coupling reaction (e.g., EDC/HOBt) to link the pyrazole-ethylamine moiety to the thiophene-carboxamide group .
Key reagents include acetonitrile for reflux reactions and iodine/triethylamine for cyclization steps .
Basic: Which spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Assign peaks for pyrazole (δ 2.1–2.3 ppm for methyl groups) and thiophene (δ 6.8–7.2 ppm for aromatic protons) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, observing [M+H]+ ions with expected m/z values .
Advanced: How can researchers optimize the cyclization step in synthesis?
Methodological Answer:
Cyclization efficiency depends on:
- Reagent selection : Use iodine in DMF with triethylamine to promote sulfur elimination and ring closure .
- Reaction time : Monitor via TLC; cyclization typically completes within 1–3 minutes under reflux .
- Temperature control : Maintain reflux (acetonitrile, ~82°C) to avoid side reactions like over-oxidation .
Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
Advanced: What strategies address contradictory biological activity data?
Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution for MIC values) and use reference strains .
- Solubility factors : Use DMSO/water mixtures to ensure compound dissolution and avoid false negatives .
- Structural analogs : Compare with derivatives (e.g., thiadiazole or triazole hybrids) to identify critical substituents .
Advanced: How to design SAR studies for antimicrobial activity?
Methodological Answer:
- Core modifications : Replace the pyrazole’s methyl groups with electron-withdrawing groups (e.g., Cl, NO₂) to enhance membrane penetration .
- Linker variation : Test ethylene vs. propylene spacers to assess flexibility’s impact on target binding .
- Bioisosteric replacement : Substitute thiophene with furan or benzene to evaluate heterocycle-dependent activity .
Validate using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .
Basic: What are key intermediates in synthesizing this compound?
Methodological Answer:
- Intermediate A : 3,5-Dimethyl-1H-pyrazole, synthesized from acetylacetone and hydrazine hydrate .
- Intermediate B : 2-(Thiophen-2-yl)ethylamine, prepared via reductive amination of thiophene-2-carboxaldehyde .
- Intermediate C : 5-Chlorothiophene-2-carboxylic acid, generated by chlorination of thiophene-2-carboxylic acid using SOCl₂ .
Advanced: How to resolve discrepancies in cytotoxicity data?
Methodological Answer:
- Cell line selection : Test across multiple lines (e.g., HeLa, MCF-7, and non-cancerous HEK293) to assess specificity .
- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic effects .
- Dose-response curves : Calculate IC₅₀ values in triplicate to ensure reproducibility .
Advanced: What computational methods predict binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 or bacterial topoisomerases .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability in aqueous environments .
- QSAR modeling : Correlate logP values with bioactivity to optimize hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
